
2-Bromo-1,1-diethoxybutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1,1-diethoxybutane is an organic compound with the molecular formula C6H13BrO2. It is a colorless to pale yellow liquid that is used as an intermediate in organic synthesis. The compound is known for its reactivity due to the presence of the bromine atom and the diethoxy functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-1,1-diethoxybutane can be synthesized through the bromination of 1,1-diethoxybutane. The reaction typically involves the use of bromine (Br2) in the presence of a solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction is carried out at a controlled temperature to prevent side reactions and to ensure the selective bromination of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale reactors where the bromination reaction is carefully monitored. The process includes the addition of bromine to 1,1-diethoxybutane under controlled conditions, followed by purification steps such as distillation to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1,1-diethoxybutane undergoes several types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom can be replaced by various nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction Reactions: Although less common, the compound can be involved in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), and ammonia (NH3). The reactions are typically carried out in polar solvents such as ethanol or water.
Elimination Reactions: Reagents such as potassium hydroxide (KOH) in ethanol can be used to induce elimination reactions.
Oxidation and Reduction: Reagents like potassium permanganate (KMnO4) or lithium aluminum hydride (LiAlH4) can be used for oxidation and reduction, respectively.
Major Products
Nucleophilic Substitution: Products include alcohols, ethers, and amines depending on the nucleophile used.
Elimination Reactions: Alkenes are the major products formed.
Oxidation and Reduction: Depending on the reaction, products can include carboxylic acids or alcohols.
Scientific Research Applications
2-Bromo-1,1-diethoxybutane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It serves as a building block in the synthesis of drug molecules and other therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-1,1-diethoxybutane involves its reactivity as an electrophile due to the presence of the bromine atom. The bromine atom can be displaced by nucleophiles, leading to the formation of various substituted products. The diethoxy groups provide stability to the molecule and influence its reactivity in different chemical environments.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1,1-dimethoxyethane: Similar in structure but with methoxy groups instead of ethoxy groups.
2-Bromo-1,1-diethoxyethane: Similar but with a shorter carbon chain.
2-Bromo-1,1-dimethoxybutane: Similar but with methoxy groups instead of ethoxy groups.
Uniqueness
2-Bromo-1,1-diethoxybutane is unique due to its specific combination of bromine and diethoxy groups, which confer distinct reactivity and stability. This makes it a valuable intermediate in organic synthesis and various industrial applications.
Properties
Molecular Formula |
C8H17BrO2 |
|---|---|
Molecular Weight |
225.12 g/mol |
IUPAC Name |
2-bromo-1,1-diethoxybutane |
InChI |
InChI=1S/C8H17BrO2/c1-4-7(9)8(10-5-2)11-6-3/h7-8H,4-6H2,1-3H3 |
InChI Key |
JQLOELYADIUZLD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(OCC)OCC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


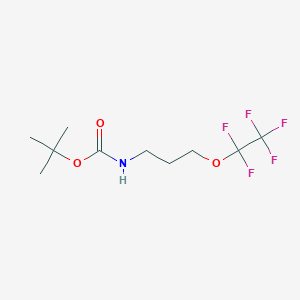
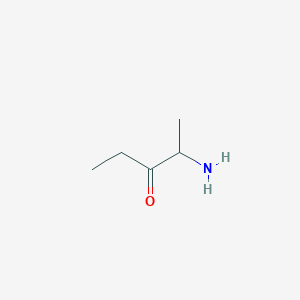

![4-[[1,3-Dihydro-6-methyl-4-benzylfuro[3,4-C]pyridin-7-YL]oxy]-N-isopropylbutylamine monohydrochloride](/img/structure/B11762166.png)
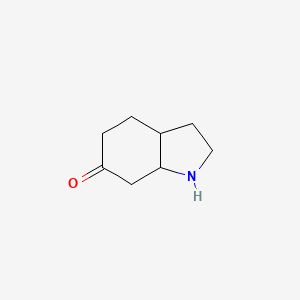

![2-Methyl-2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide](/img/structure/B11762181.png)
![3-[3-Methyl-5-(trifluoromethoxy)phenyl]prop-2-enoic acid](/img/structure/B11762188.png)

![(2S,4R)-5,5-Difluorospiro[3.3]heptane-2-carboxylic acid](/img/structure/B11762192.png)
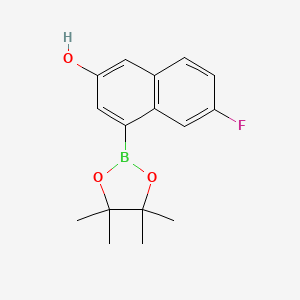

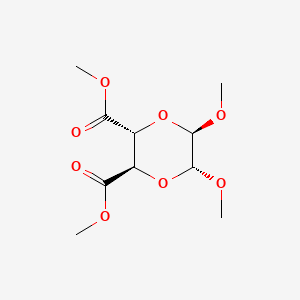
![4-[(1s,4r)-4-Propylcyclohexyl]cyclohex-1-ene-1-carbonitrile](/img/structure/B11762239.png)
